

Technical Guide: Ofloxacin-d8 HCl – Structural Analysis & Bioanalytical Application

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Compound of Interest

Compound Name: Ofloxacin-d8 (hydrochloride)

Cat. No.: B12423983

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Executive Summary

Ofloxacin-d8 Hydrochloride is the stable isotope-labeled analog of the fluoroquinolone antibiotic Ofloxacin.[1] It serves as a critical Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS), specifically designed to eliminate ionization variability caused by matrix effects in complex biological fluids (plasma, urine, tissue).

This guide provides a comprehensive structural breakdown, physicochemical properties, and a validated workflow for utilizing Ofloxacin-d8 HCl in drug development and pharmacokinetic (PK) studies.

Chemical Identity & Structural Analysis[2]

The "d8" designation refers to the substitution of eight hydrogen atoms (

) with deuterium (

) on the piperazine moiety. This modification increases the molecular weight while retaining the chromatographic behavior of the parent compound.

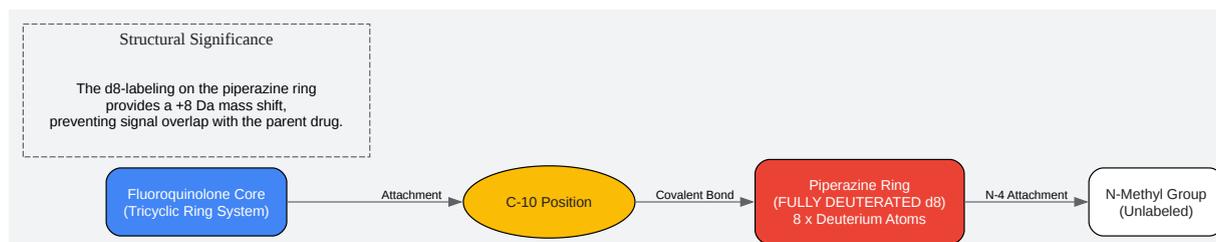
Key Chemical Data[3][4]

Parameter	Specification
Chemical Name	Ofloxacin-d8 Hydrochloride
IUPAC Name	9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid hydrochloride
CAS Number (Free Base)	1219170-21-4 (Note: The HCl salt is often referenced by this CAS with "HCl" appended)
Molecular Formula (Salt)	
Molecular Weight (Salt)	405.88 g/mol
Molecular Weight (Free Base)	369.42 g/mol
Isotopic Purity	Typically deuterated forms
Appearance	Pale yellow to white solid

Structural Topology & Deuterium Positioning

Unlike simple methyl-deuterated standards (e.g., d3), Ofloxacin-d8 typically features a fully deuterated piperazine ring. This positioning is strategic: it avoids metabolic "soft spots" (like the N-methyl group which can be demethylated), ensuring the IS tracks the parent drug through extraction without undergoing rapid metabolic exchange.

Figure 1: Structural Logic of Ofloxacin-d8 The following diagram illustrates the modular structure, highlighting the stable fluoroquinolone core and the deuterated piperazine ring responsible for the mass shift.



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Caption: Structural topology showing the specific location of the deuterium labels on the piperazine ring, ensuring metabolic stability and mass differentiation.[1][2][3][4][5]

Physicochemical Properties & Handling[3][5]

Understanding the physical limits of Ofloxacin-d8 HCl is vital for preventing precipitation in LC lines and ensuring accurate stock preparation.

- Solubility:
 - Primary Solvent: Dimethyl Sulfoxide (DMSO). The HCl salt is highly soluble in DMSO (up to ~10-20 mg/mL).
 - Secondary Solvents: Slightly soluble in Methanol and Water.
 - Expert Tip: Do not attempt to dissolve the solid directly in 100% Acetonitrile, as the salt form may precipitate or dissolve poorly, leading to inaccurate stock concentrations.
- Stability:
 - Photosensitivity: Like all fluoroquinolones, Ofloxacin is light-sensitive. Degradation occurs upon exposure to UV light.
 - Storage: Store solid powder at -20°C, protected from light and moisture (desiccated).

- **Solution Stability:** Stock solutions in DMSO are stable for months at -20°C; however, working dilutions in aqueous buffers should be prepared fresh or verified weekly.

Bioanalytical Application: The "Why"

In LC-MS/MS analysis, Ofloxacin-d8 HCl is used to correct for Matrix Effects (ion suppression/enhancement).

Mechanism of Action

- **Co-Elution:** The d8-analog has nearly identical physicochemical properties (pKa, logP) to Ofloxacin. Therefore, it co-elutes (or elutes very close) to the analyte in Reverse Phase Chromatography.
- **Ionization Tracking:** Because it elutes at the same time, it experiences the exact same matrix environment (phospholipids, salts) in the electrospray ionization (ESI) source.
- **Normalization:** Any suppression of the Ofloxacin signal is mirrored by the Ofloxacin-d8 signal. The ratio of Area(Analyte) / Area(IS) remains constant, yielding accurate quantification.

Mass Shift Calculation

- Parent Ofloxacin

: m/z ~362.15

- Ofloxacin-d8

: m/z ~370.20

- **Significance:** The +8 Da shift is sufficient to avoid Isotopic Overlap. Natural isotopes (C13) of the parent drug contribute to M+1 and M+2, but negligible signal exists at M+8, ensuring a "clean" channel for the Internal Standard.

Experimental Protocol: Standard Preparation

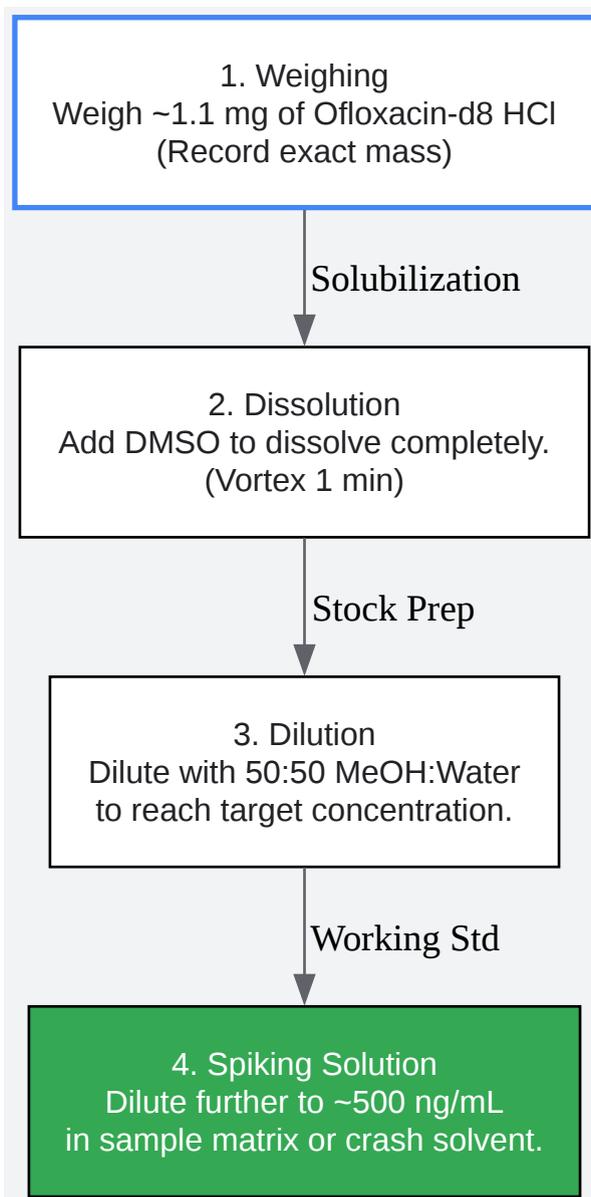
Objective: Prepare a primary stock solution of Ofloxacin-d8 HCl at 1.0 mg/mL (free base equivalent).

Calculation Logic

Since the commercial product is the HCl salt, you must account for the salt correction factor (SCF) to normalize to the free base concentration.

To prepare 10 mL of 1.0 mg/mL (free base) stock:

Step-by-Step Workflow



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Caption: Preparation workflow ensuring solubility and accurate concentration targeting.

LC-MS/MS Transitions (Example)

- Ionization Mode: ESI Positive ()
- Precursor Ion: 370.2 m/z
- Product Ions:
 - Quantifier: 261.1 m/z (Loss of deuterated piperazine ring fragment)
 - Qualifier: 326.2 m/z (Decarboxylation)

Quality Control & Troubleshooting

Deuterium Isotope Effect

While rare in large molecules, heavy isotopes can sometimes cause a slight shift in retention time (usually eluting slightly earlier than the non-deuterated parent).

- Check: Ensure the retention time shift is minutes. If the shift is too large, the IS may not effectively compensate for matrix effects occurring at the exact elution time of the parent.

Signal Contribution (Crosstalk)

- Interference Check A: Inject Pure Ofloxacin-d8. Monitor the Parent Ofloxacin channel (362.15). Signal should be of the LLOQ.
- Interference Check B: Inject High Concentration Parent Ofloxacin. Monitor the IS channel (370.20). Signal should be negligible.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46782612, Ofloxacin-d8. Retrieved from [\[Link\]](#)

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